7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
The synthesis of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Synthesis of the chromen-2-one core: This involves the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under basic conditions.
Coupling of the benzodioxole and chromen-2-one units: This step typically involves the use of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety, especially under basic conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential anticancer properties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with various molecular targets. For instance, in anticancer research, this compound has been shown to target microtubules, leading to the disruption of microtubule assembly and subsequent cell cycle arrest . The benzodioxole moiety is crucial for its binding affinity to these targets, enhancing its biological activity.
Comparison with Similar Compounds
Similar compounds to 7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one include:
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole moiety and have been studied for their anticancer properties.
Benzodioxole derivatives: Various benzodioxole derivatives have been synthesized and evaluated for their biological activities, including COX inhibition and cytotoxicity.
The uniqueness of this compound lies in its specific structural combination of the benzodioxole and chromen-2-one units, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-8-methyl-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O6/c1-15-21(28-13-20(26)17-7-9-22-23(11-17)30-14-29-22)10-8-18-19(12-24(27)31-25(15)18)16-5-3-2-4-6-16/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPMBWOYLJCYEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O6 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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